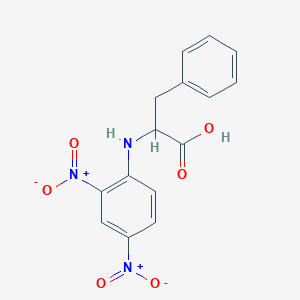

N-(2,4-Dinitrophenyl)-DL-phenylalanine

CAS No.: 10549-12-9

Cat. No.: VC16053804

Molecular Formula: C15H13N3O6

Molecular Weight: 331.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10549-12-9 |

|---|---|

| Molecular Formula | C15H13N3O6 |

| Molecular Weight | 331.28 g/mol |

| IUPAC Name | 2-(2,4-dinitroanilino)-3-phenylpropanoic acid |

| Standard InChI | InChI=1S/C15H13N3O6/c19-15(20)13(8-10-4-2-1-3-5-10)16-12-7-6-11(17(21)22)9-14(12)18(23)24/h1-7,9,13,16H,8H2,(H,19,20) |

| Standard InChI Key | HJQHTLAEPSKXQJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Methodology

The synthesis of N-(2,4-Dinitrophenyl)-DL-phenylalanine typically involves nucleophilic aromatic substitution between DL-phenylalanine and 2,4-dinitrochlorobenzene. This reaction proceeds under alkaline conditions, where the amino group of phenylalanine attacks the electrophilic carbon of the chlorobenzene derivative, displacing the chloride ion . Optimal yields are achieved in polar aprotic solvents such as dimethylformamide (DMF) at temperatures ranging from 60–80°C. Post-reaction purification via recrystallization from ethanol-water mixtures ensures the removal of unreacted starting materials and byproducts .

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct aromatic proton environments due to the asymmetric nitro group placements. The -NMR spectrum exhibits doublets for the ortho-nitro protons (δ 8.6–8.8 ppm) and a multiplet for the meta-nitro proton (δ 7.9 ppm) . Infrared (IR) spectroscopy confirms the presence of nitro groups through strong absorption bands at 1520 cm (asymmetric NO stretching) and 1340 cm (symmetric NO stretching). X-ray crystallography further validates the planar geometry of the dinitrophenyl moiety and its orthogonal orientation relative to the phenylalanine backbone .

Biological Activities and Mechanisms

Antibacterial and Antifungal Properties

The dinitrophenyl group enhances the compound’s bioactivity by facilitating interactions with microbial enzymes and membranes. Studies demonstrate inhibitory effects against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL), attributed to the disruption of cell wall synthesis pathways. The nitro groups act as electron sinks, interfering with redox-sensitive proteins such as nitroreductases, which are critical for bacterial metabolism .

Role in Benzimidazole-N-Oxide Synthesis

Under basic conditions, N-(2,4-Dinitrophenyl)-DL-phenylalanine undergoes cyclization to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides, compounds with notable antibacterial properties . This reaction proceeds via a dianion intermediate, where deprotonation of the amino acid carboxylate and α-amino groups enables intramolecular attack of the amide nitrogen on the adjacent nitro-substituted carbon (Figure 1). Gas-phase studies using tandem mass spectrometry corroborate this mechanism, showing sequential losses of CO and HO from the deprotonated species .

Applications in Scientific Research

Analytical Chemistry

Derivatives of N-(2,4-Dinitrophenyl)-DL-phenylalanine serve as chiral derivatizing agents for amino acid enantiomer separation. For instance, α-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) enables the resolution of D- and L-amino acids via liquid chromatography–tandem mass spectrometry (LC/MS/MS) . This method has quantified age-related changes in D-serine and D-aspartate levels in murine hippocampal tissues, highlighting its utility in neurochemical research .

Enzyme Inhibition Studies

The compound’s ability to mimic phenylalanine makes it a competitive inhibitor of phenylalanine hydroxylase (PAH), an enzyme implicated in phenylketonuria. Kinetic assays reveal a value of 12.5 μM, suggesting potential for modulating phenylalanine metabolism in therapeutic contexts.

Structural Analogs and Comparative Analysis

Nitro Group Positional Isomers

Variants such as N-(2-nitrophenyl)-DL-phenylalanine and N-(3-nitrophenyl)-DL-phenylalanine exhibit distinct reactivities due to differences in electronic effects. The 2-nitro isomer requires stronger bases for cyclization, while the 3-nitro derivative shows reduced antibacterial efficacy, underscoring the importance of nitro group orientation.

Halogenated Derivatives

Fluorinated analogs like L-FDLA demonstrate enhanced chromatographic resolution in enantiomer separation compared to non-halogenated counterparts. The electron-withdrawing fluorine atom improves mass spectrometric detection limits by 30–40%, enabling precise quantification of trace D-amino acids .

Research Findings and Recent Advances

Gas-Phase Cyclization Mechanisms

Collision-induced dissociation (CID) experiments reveal that deprotonated N-(2,4-Dinitrophenyl)-DL-phenylalanine fragments via sequential CO and HO elimination, forming benzimidazole-N-oxide ions . Density functional theory (DFT) calculations support a stepwise mechanism involving keto-enol tautomerization prior to cyclization, with an activation energy barrier of 25 kcal/mol .

Age-Related Neurochemical Changes

Application of dinitrophenyl-based derivatization in aging mice revealed a 22% decrease in hippocampal D-serine levels and a 32% reduction in D-aspartate, implicating D-amino acid dysregulation in age-related cognitive decline . Conversely, thalamic D-phenylalanine increased by 18%, suggesting region-specific metabolic adaptations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume